Methyl 3-Methyl-15-phenylpentadecanoate
Overview
Description
Methyl 3-Methyl-15-phenylpentadecanoate is an organic compound with the molecular formula C23H38O2 and a molecular weight of 346.56 g/mol . It is also known by other names such as β-Methylbenzenepentadecanoic Acid Methyl Ester and 3-Methyl-15-phenylpentadecanoic Acid Methyl Ester . This compound is typically a clear liquid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methyl-15-phenylpentadecanoate typically involves esterification reactions. One common method is the reaction of 3-Methyl-15-phenylpentadecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-15-phenylpentadecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-15-phenylpentadecanoic acid.
Reduction: 3-Methyl-15-phenylpentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Methyl-15-phenylpentadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of Methyl 3-Methyl-15-phenylpentadecanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 3-Methyl-15-phenylpentadecanoic acid, which can then participate in metabolic pathways. The ester group allows it to act as a prodrug, releasing the active acid form upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Methyl-15-phenylhexadecanoate
- Methyl 3-Methyl-15-phenylheptadecanoate
- Methyl 3-Methyl-15-phenylpentadecanoic Acid
Uniqueness
Methyl 3-Methyl-15-phenylpentadecanoate is unique due to its specific chain length and the presence of both a methyl and phenyl group. These structural features influence its physical properties, reactivity, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3-methyl-15-phenylpentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSAJPNKLSJSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524526 | |
Record name | Methyl 3-methyl-15-phenylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116754-85-9 | |
Record name | Methyl 3-methyl-15-phenylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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